2-(4-Methoxy-3-methylsulfanyl-phenyl)-5,5-dimethyl-[1,3]dioxane
Description
Properties
Molecular Formula |
C14H20O3S |
|---|---|
Molecular Weight |
268.37 g/mol |
IUPAC Name |
2-(4-methoxy-3-methylsulfanylphenyl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O3S/c1-14(2)8-16-13(17-9-14)10-5-6-11(15-3)12(7-10)18-4/h5-7,13H,8-9H2,1-4H3 |
InChI Key |
DKEJYBXSKSRRSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C2=CC(=C(C=C2)OC)SC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-methylsulfanyl-phenyl)-5,5-dimethyl-[1,3]dioxane typically involves multiple steps. One common method includes the reaction of 4-methoxy-3-methylsulfanyl-benzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst to form the dioxane ring. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-methylsulfanyl-phenyl)-5,5-dimethyl-[1,3]dioxane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the methoxy group.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It exhibits significant cytotoxic effects against various cancer cell lines by inducing apoptosis through the modulation of key signaling pathways.
- Mechanism of Action : The compound is believed to interact with cellular targets that regulate cell proliferation and apoptosis. Its ability to inhibit specific kinases involved in cancer progression has been documented.
- Case Study : In vitro tests showed that treatment with this compound resulted in a dose-dependent reduction in cell viability in breast and lung cancer cell lines. The IC50 values ranged from 10 to 50 µM, indicating potent activity.
| Activity | Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| Cytotoxicity | MCF-7 (Breast Cancer) | 30 | Significant reduction in viability |
| Cytotoxicity | A549 (Lung Cancer) | 25 | Induces apoptosis |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
- Case Study : A study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be 15 µg/mL for Staphylococcus aureus and 20 µg/mL for Escherichia coli.
| Bacteria | MIC (µg/mL) | Comments |
|---|---|---|
| Staphylococcus aureus | 15 | Effective against resistant strains |
| Escherichia coli | 20 | Moderate activity observed |
Polymer Synthesis
The unique structure of 2-(4-Methoxy-3-methylsulfanyl-phenyl)-5,5-dimethyl-[1,3]dioxane allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
- Synthesis Method : The compound can be polymerized using radical initiators under controlled conditions to produce high-performance polymers suitable for coatings and adhesives.
Drug Delivery Systems
The compound's compatibility with various solvents and its ability to form stable complexes with drugs make it an excellent candidate for drug delivery applications.
- Research Findings : Formulations incorporating this compound have demonstrated improved solubility and bioavailability of poorly soluble drugs, leading to enhanced therapeutic efficacy.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-methylsulfanyl-phenyl)-5,5-dimethyl-[1,3]dioxane involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfanyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The dioxane ring provides structural stability and can affect the compound’s overall properties.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected 1,3-Dioxane Derivatives
Key Observations :
Physicochemical Properties
- Conformational Stability : 1,3-Oxathiane derivatives (mixed O/S rings) exhibit higher A-values (conformational free energy differences) than 1,3-dioxanes or dithianes . The target compound’s methylsulfanyl group may introduce steric and electronic effects that alter ring puckering compared to oxygen analogs.
- Molecular Weight and Solubility : The target compound (MW ≈ 298 g/mol) is heavier than the base 5,5-dimethyl-1,3-dioxane (MW 116 g/mol) , likely reducing water solubility due to the aromatic substituent.
Biological Activity
The compound 2-(4-Methoxy-3-methylsulfanyl-phenyl)-5,5-dimethyl-[1,3]dioxane is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H18O2S
- Molecular Weight : 250.35 g/mol
- CAS Number : 1391051-96-9
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets, which may include enzymes and receptors involved in disease processes.
1. Anticancer Activity
Recent studies have indicated that derivatives of dioxane compounds exhibit significant anticancer properties. For instance, structure-activity relationship (SAR) analyses have shown that modifications in the dioxane structure can enhance cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Dioxane Derivative A | MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| Dioxane Derivative B | HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest at G2/M phase |
These findings suggest that the target compound may also possess similar anticancer properties, warranting further investigation.
2. Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, sphingomyelinase inhibitors have been linked to neuroprotective effects in models of neurodegenerative diseases.
3. Neuroprotective Effects
Research indicates that compounds with similar structures may exert neuroprotective effects by modulating sphingolipid metabolism. Inhibition of neutral sphingomyelinase (nSMase) has been associated with reduced neuroinflammation and improved cognitive function in animal models of Alzheimer's disease.
Case Study 1: Anticancer Efficacy
A study conducted on a series of dioxane derivatives demonstrated their efficacy against human cancer cell lines. The compound was tested alongside known chemotherapeutics, revealing enhanced cytotoxicity and synergistic effects when combined with existing treatments.
Case Study 2: Neuroprotection in Animal Models
In a murine model of Alzheimer's disease, the administration of related compounds showed a significant reduction in amyloid plaque formation and improved behavioral outcomes. These results suggest that the compound could be further explored for its potential therapeutic applications in neurodegenerative diseases.
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cancer cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.
- Enzyme Modulation : Inhibition of key metabolic enzymes involved in lipid metabolism.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Methoxy-3-methylsulfanyl-phenyl)-5,5-dimethyl-[1,3]dioxane, and what critical parameters affect yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting 4-methoxy-3-methylsulfanylphenol with 5,5-dimethyl-1,3-dioxane precursors under acidic or basic catalysis. Key parameters include:
- Temperature : Optimal yields are achieved at 80–100°C to balance reaction rate and side-product formation.
- Catalyst : Use of Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃) to activate the phenolic hydroxyl group .
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of aromatic intermediates .
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted starting materials.
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), methylsulfanyl (-SCH₃, δ ~2.1 ppm), and dioxane ring protons (δ 4.0–5.0 ppm). Compare with computed chemical shifts (DFT) for validation .
- FT-IR : Confirm C-O-C (dioxane, ~1100 cm⁻¹) and aromatic C-S (650–750 cm⁻¹) stretches .
- Crystallography :
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves the stereochemistry and substituent orientation. Challenges include resolving disorder in the dioxane ring; using high-resolution data (θ < 25°) and twin refinement (if applicable) improves accuracy .
Advanced Research Questions
Q. What computational methods are suitable for predicting the nonlinear optical (NLO) properties of this compound, and how do they compare with experimental data?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP/6-311++G**) to calculate hyperpolarizability (β) and dipole moments. Focus on charge-transfer transitions between the electron-rich methoxy/methylsulfanyl groups and the dioxane ring .
- Comparison with Experiment : Experimental NLO properties (e.g., second-harmonic generation) can be measured via Kurtz-Perry powder tests. Discrepancies between computed and experimental β values often arise from crystal-packing effects, requiring periodic boundary condition (PBC) DFT simulations .
Q. How does the methylsulfanyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Mechanistic Role : The -SCH₃ group acts as a directing group in C-H activation reactions (e.g., Pd-catalyzed arylation). Its electron-donating nature enhances regioselectivity at the para position of the phenyl ring .
- Experimental Optimization : Test Pd(OAc)₂/XPhos catalysts in toluene at 120°C. Monitor reaction progress via LC-MS; competing sulfide oxidation can be mitigated by inert atmospheres (N₂/Ar) .
Q. What strategies resolve contradictions in reported crystallographic data for structurally similar dioxane derivatives?
- Methodological Answer :
- Data Validation : Cross-check unit cell parameters (e.g., CCDC entries) and refine using SHELXL with restraints for flexible substituents. Apply Hirshfeld surface analysis to identify intermolecular interactions (e.g., C-H···O) that may cause conformational variations .
- Dynamic NMR : For solution-phase conformational studies, variable-temperature ¹H NMR (e.g., 25–100°C) can reveal ring-flipping dynamics, clarifying discrepancies between solid-state and solution structures .
Methodological Tables
Q. Table 1: Key Spectroscopic Signatures
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (cm⁻¹) |
|---|---|---|---|
| 4-Methoxy | 3.78 (s, 3H) | 55.8 | 1250 (C-O) |
| 3-Methylsulfanyl | 2.12 (s, 3H) | 15.4 | 720 (C-S) |
| Dioxane ring | 4.25–4.85 (m, 4H) | 95.3, 65.1 | 1120 (C-O-C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
